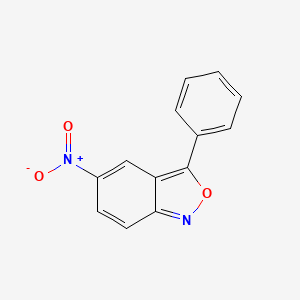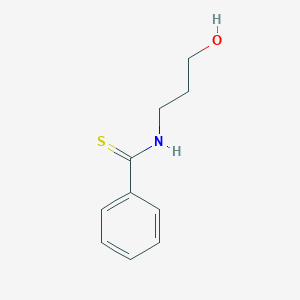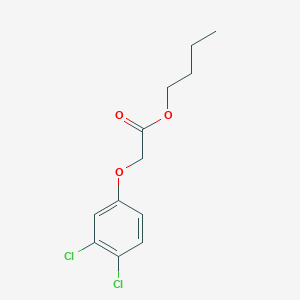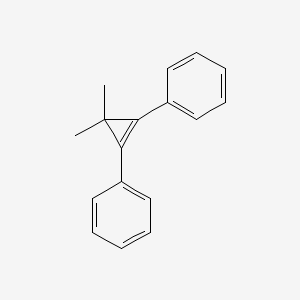
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is an organic compound that features a cyclopropene ring substituted with phenyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene typically involves the cyclopropenation of a suitable precursor. One common method is the reaction of phenylacetylene with a dimethylcarbene source under specific conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency. Continuous flow reactors might be employed to ensure consistent production rates.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaNH2) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
While specific biological or medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential pharmacological properties. Research could explore its use as a precursor for drug development.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.
Mecanismo De Acción
The mechanism by which (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene exerts its effects would depend on its specific application. In chemical reactions, the cyclopropene ring’s strain and reactivity play a crucial role. In potential biological applications, the compound’s interaction with molecular targets, such as enzymes or receptors, would be key.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropene: The simplest cyclopropene compound, which serves as a fundamental building block.
Phenylcyclopropene: A compound with a phenyl group attached to the cyclopropene ring.
Dimethylcyclopropene: A compound with two methyl groups attached to the cyclopropene ring.
Uniqueness
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is unique due to the combination of phenyl and dimethyl substitutions on the cyclopropene ring
Propiedades
Número CAS |
50555-61-8 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(3,3-dimethyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-17(2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
QUIRCZSUYVLXFS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


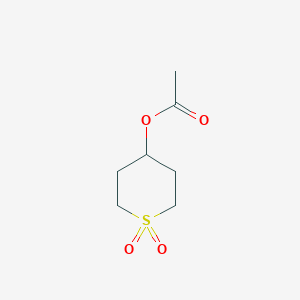
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
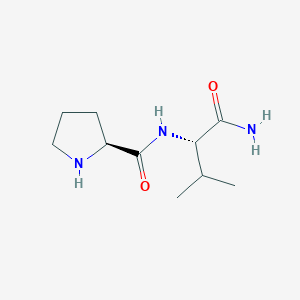
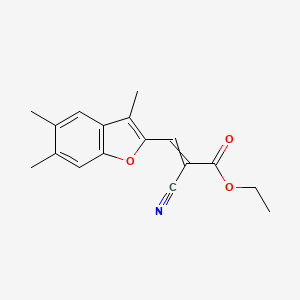
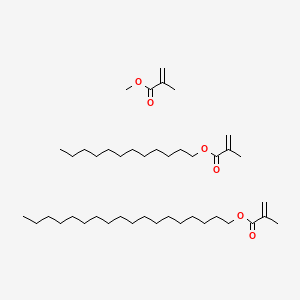
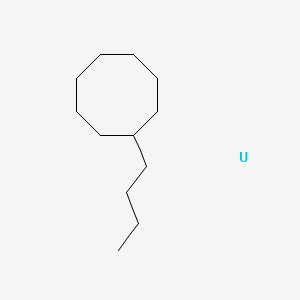
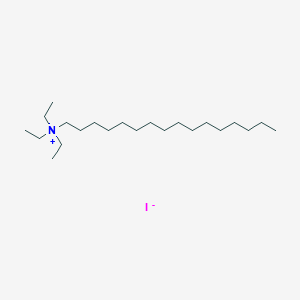

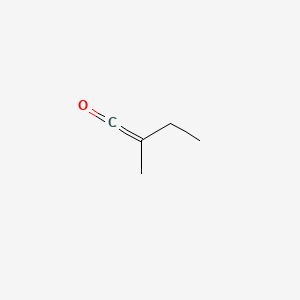
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
